molecular formula C44H48N4O10 B1674720 Lemuteporfin CAS No. 215808-49-4

Lemuteporfin

Cat. No. B1674720
M. Wt: 792.9 g/mol
InChI Key: IKKAMLAWMNGIGM-CUFIPODPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lemuteporfin, also known DRM05, QLT-0074 , is a diester derivative of benzoporphyrin derivative, is a neutral, uncharged benzoporphyrin molecule having symmetrical diethylene glycol groups;  this maintains its amphiphilic character. It differs from another benzoporphyrin derivative, verteporfin, as it is a single regioisomer. verteporfin, consists of two regioisomers present in equal proportions and is negatively charged at neutral pH.

properties

CAS RN

215808-49-4

Product Name

Lemuteporfin

Molecular Formula

C44H48N4O10

Molecular Weight

792.9 g/mol

IUPAC Name

dimethyl 5-ethenyl-10,14-bis[3-(2-hydroxyethoxy)-3-oxopropyl]-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate

InChI

InChI=1S/C44H48N4O10/c1-8-26-23(2)32-20-37-30-12-9-29(42(53)55-6)41(43(54)56-7)44(30,5)38(48-37)22-33-25(4)28(11-14-40(52)58-18-16-50)36(47-33)21-35-27(10-13-39(51)57-17-15-49)24(3)31(46-35)19-34(26)45-32/h8-9,12,19-22,41,45,47,49-50H,1,10-11,13-18H2,2-7H3

InChI Key

IKKAMLAWMNGIGM-CUFIPODPSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

QLT0074;  QLT 0074;  QLT-0074;  DRM05;  DRM 05;  DRM-05;  EA 6;  Lemuteporfin.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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